2-(2-Aminoethoxy)benzonitrile
Overview
Description
2-(2-Aminoethoxy)benzonitrile is an organic compound with the molecular formula C9H10N2O It is a derivative of benzonitrile, where the nitrile group is substituted with an aminoethoxy group
Mechanism of Action
Target of Action
It is used as a reagent in the preparation of novel phenoxyalkylamine derivatives, which have an affinity for the opioid receptor . The opioid receptors are a group of inhibitory G protein-coupled receptors with opioids as ligands .
Mode of Action
These receptors, when activated, can inhibit the release of neurotransmitters, thereby reducing the perception of pain .
Biochemical Pathways
If it interacts with opioid receptors as its derivatives do, it could potentially influence pain signaling pathways .
Result of Action
If it acts on opioid receptors like its derivatives, it could potentially result in reduced pain perception .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Biochemical Analysis
Cellular Effects
The cellular effects of 2-(2-Aminoethoxy)benzonitrile are also not well-studied. It is hypothesized that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. These effects are speculative and need to be confirmed through rigorous scientific investigation .
Molecular Mechanism
It is believed that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These mechanisms are theoretical and require further validation .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models
Metabolic Pathways
It is speculated that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, and may have effects on its localization or accumulation
Subcellular Localization
It is possible that this compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Aminoethoxy)benzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzonitrile with 2-aminoethanol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or column chromatography.
Another method involves the use of 2-hydroxybenzonitrile and ethylenediamine. This reaction also requires a base and is carried out under similar conditions. The product is then isolated and purified using standard techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethoxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aminoethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Aminoethoxy)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyethoxy)benzonitrile: Similar structure but with a hydroxy group instead of an amino group.
2-(2-Methoxyethoxy)benzonitrile: Contains a methoxy group instead of an amino group.
2-(2-Aminoethoxy)benzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
2-(2-Aminoethoxy)benzonitrile is unique due to the presence of both an amino and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in synthetic chemistry and various research applications.
Properties
IUPAC Name |
2-(2-aminoethoxy)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-5-6-12-9-4-2-1-3-8(9)7-11/h1-4H,5-6,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOAHZWDAUBPNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557912 | |
Record name | 2-(2-Aminoethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57276-65-0 | |
Record name | 2-(2-Aminoethoxy)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90557912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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